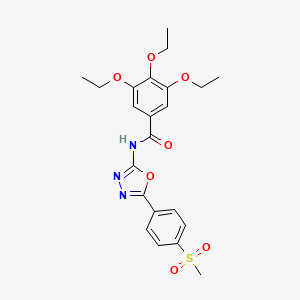

3,4,5-triethoxy-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is likely an organic molecule with a benzamide core structure, which is a common motif in pharmaceutical drugs. The presence of the oxadiazole ring and the methylsulfonyl group could suggest potential biological activity, as these groups are often seen in medicinal chemistry .

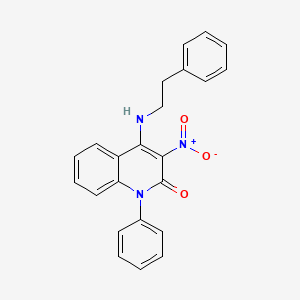

Molecular Structure Analysis

The molecular structure likely contains a benzamide core, with various substituents including ethoxy groups, a methylsulfonyl group, and an oxadiazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure, which is not provided .Wissenschaftliche Forschungsanwendungen

Anticancer Applications

A series of substituted benzamides, including compounds structurally related to the query molecule, have been designed and synthesized for their potential anticancer activities. These compounds were tested against various cancer cell lines, showing moderate to excellent activity, often surpassing the reference drugs in efficacy (Ravinaik et al., 2021).

Microbial Metabolism

Studies on nitric oxide-releasing farnesylthiosalicylic acid derivatives, related to the query compound, have revealed their potential as anticancer agents, with investigations into their metabolic processes by rat intestinal microflora, demonstrating the metabolic versatility and potential biocompatibility of these compounds (Wang et al., 2014).

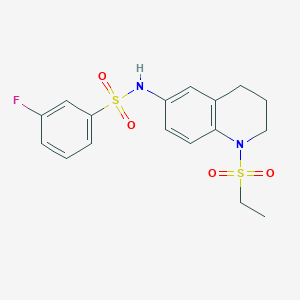

Antimicrobial and Antitubercular Activities

Novel sulfonyl derivatives have shown significant antibacterial, antifungal, and antitubercular activities, highlighting the therapeutic potential of these compounds in treating infectious diseases (Suresh Kumar et al., 2013).

Anti-Inflammatory and Anticancer Agents

Research into substituted benzamide/benzene sulfonamides has uncovered their dual potential as anti-inflammatory and anticancer agents, indicating the broad therapeutic applicability of these molecules (Gangapuram et al., 2009).

Structural Chemistry

The crystal structure and Hirshfeld surface analysis of 1,3,4-oxadiazole derivatives have provided insights into their molecular interactions and potential for further chemical modifications to enhance biological activities (Karanth et al., 2019).

Antimalarial Activity and COVID-19 Drug Potential

Some sulfonamides have been investigated for their antimalarial properties and theoretical potential against COVID-19, underscoring the versatility of these compounds in addressing global health challenges (Fahim & Ismael, 2021).

Cardiac Electrophysiology

Investigations into N-substituted benzamides and sulfonamides have revealed their potential as selective class III antiarrhythmic agents, offering new avenues for the treatment of cardiac arrhythmias (Morgan et al., 1990).

Organic Electronics

Novel iridium(III) complexes bearing oxadiazol-substituted amide ligands have shown promise in organic light-emitting diodes (OLEDs), with high efficiency and low efficiency roll-off, highlighting the potential of these compounds in the development of next-generation electronic devices (Zhang et al., 2016).

Photolysis Mechanisms

The photolysis of oxadiazoles has been studied, revealing the complex chemical reactions that occur upon exposure to light. These findings have implications for the synthesis and stability of oxadiazole-containing compounds (Tsuge et al., 1977).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3,4,5-triethoxy-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O7S/c1-5-29-17-12-15(13-18(30-6-2)19(17)31-7-3)20(26)23-22-25-24-21(32-22)14-8-10-16(11-9-14)33(4,27)28/h8-13H,5-7H2,1-4H3,(H,23,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSSBQHVRJFQTPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,5-triethoxy-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-Cyclopropylpiperidin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2590515.png)

![N-ethyl-N-[[3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]phenyl]methyl]acetamide](/img/structure/B2590516.png)

methyl}thiophen-2-yl)benzamide](/img/structure/B2590521.png)

![N-(2-methyl-2-(thiophen-3-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2590522.png)

![1-(4-chlorobenzyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2590523.png)

![3-[1-(3-Methylphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2590528.png)

![(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2590530.png)

![N-cyclopentyl-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2590532.png)

![Methyl 1-(1-benzyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carbonyl)piperidine-4-carboxylate](/img/structure/B2590536.png)